molecular formula CH4N2O3S B587814 Aminoiminomethanesulfonic Acid-15N2,13C CAS No. 1246820-44-9

Aminoiminomethanesulfonic Acid-15N2,13C

Cat. No.: B587814
CAS No.: 1246820-44-9
M. Wt: 127.093
InChI Key: AOPRFYAPABFRPU-VMIGTVKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminoiminomethanesulfonic Acid-15N2,13C is a labelled form of Aminoiminomethanesulfonic acid . It has the molecular formula ¹³CH₄¹⁵N₂O₃S and a molecular weight of 127.1 g/mol . The compound is also known by other names such as azanyl (azanylidene) (113C)methanesulfonic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation [13C] (= [15NH]) ( [15NH2])S (=O) (=O)O . This indicates that the molecule consists of a carbon-13 atom double-bonded to a nitrogen-15 atom, which is also bonded to another nitrogen-15 atom. The carbon-13 atom is also bonded to a sulfonic acid group .


Physical and Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 127.10 g/mol, an XLogP3-AA of -1.6, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 126.99168779 g/mol . The compound has a topological polar surface area of 113 Ų, a heavy atom count of 7, and an isotope atom count of 3 .

Scientific Research Applications

Stable Isotope Applications in Clinical Research

Stable isotopes, including 15N and 13C, have seen increased application in clinical science due to improvements in mass spectrometric methods for their quantitative analysis and the diversity of stable-isotope-labeled compounds available. These isotopes offer advantages in patient safety and have been applied in metabolic studies involving ammonia, urea, creatinine, and uric acid, as well as in quantitative hematological studies. The use of 15N and 13C-labeled compounds allows for detailed metabolic pathway analysis, highlighting the significant role of stable isotopes in advancing clinical research methodologies (Halliday & Rennie, 1982).

Environmental and Analytical Chemistry

Sulfamic acid, related to aminoiminomethanesulfonic Acid through its sulfonic acid group, has been identified as an environmentally friendly alternative for industrial cleaning and corrosion inhibition. This highlights the importance of sulfonic acids and their derivatives in developing more sustainable industrial processes. Studies on sulfamic acid have led to insights into its use as a less toxic alternative for metal surface cleaning, underpinning the broader relevance of sulfonic acid compounds in environmental chemistry (Verma & Quraishi, 2022).

Soil Science and Ecology

In soil science, the application of 15N-labeled compounds has provided insights into the nitrogen cycle and the role of organic nitrogen in ecosystems. Research utilizing stable isotopes has shed light on plant-microbe interactions and nitrogen availability in soils, demonstrating the critical role of these isotopes in ecological studies. The understanding of how plants compete for nitrogen resources, particularly in the form of amino acids, has been enhanced by the use of 15N and 13C-labeled compounds, contributing to our knowledge of ecological interactions and nutrient cycling (Lipson & Näsholm, 2001).

Organic Synthesis

The use of isotopically labeled compounds has significantly impacted organic synthesis, allowing for detailed mechanistic studies. Trifluoromethanesulfonic acid, for example, has been employed in various synthesis reactions, demonstrating the versatility of sulfonic acids in organic chemistry. The insights gained from such studies have direct implications for the synthesis and study of aminoiminomethanesulfonic acid-15N2,13C, illustrating the compound's potential in facilitating research in organic chemistry and synthesis pathways (Kazakova & Vasilyev, 2017).

Mechanism of Action

Target of Action

Aminoiminomethanesulfonic Acid-15N2,13C primarily targets enzymes involved in proteomics research. These enzymes play crucial roles in protein synthesis, modification, and degradation, which are essential for maintaining cellular functions and homeostasis .

Mode of Action

The compound interacts with its target enzymes by binding to their active sites. This binding can either inhibit or enhance the enzyme’s activity, depending on the specific enzyme and the context of the interaction. The resulting changes in enzyme activity can lead to alterations in protein processing and function .

Biochemical Pathways

This compound affects several biochemical pathways, particularly those involved in protein metabolism. By modulating enzyme activity, the compound can influence pathways such as protein synthesis, folding, and degradation. These changes can have downstream effects on cellular processes like signal transduction, cell cycle regulation, and apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability and efficacy. The compound is absorbed into the bloodstream, distributed to target tissues, metabolized by liver enzymes, and eventually excreted through the kidneys. These properties determine the compound’s concentration in the body and its duration of action .

Result of Action

At the molecular level, the action of this compound leads to changes in protein structure and function. These changes can affect cellular processes such as growth, differentiation, and response to stress. At the cellular level, the compound’s action can result in altered cell signaling, modified gene expression, and changes in cell behavior .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH levels or high temperatures can denature the compound, reducing its effectiveness. Additionally, interactions with other molecules in the cellular environment can modulate the compound’s activity and stability .

Properties

IUPAC Name

azanyl(azanylidene)(113C)methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O3S/c2-1(3)7(4,5)6/h(H3,2,3)(H,4,5,6)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPRFYAPABFRPU-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=[15NH])([15NH2])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.